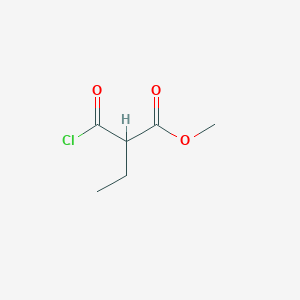
Methyl 2-(chlorocarbonyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(chlorocarbonyl)butanoate, also known as methyl 4-(chloroformyl)butyrate, is a chemical compound with the molecular formula C6H9ClO3 and a molecular weight of 164.59 g/mol . It is a colorless liquid that is used in various research applications due to its reactivity and versatility.
Métodos De Preparación
Methyl 2-(chlorocarbonyl)butanoate can be synthesized through several methods. One common method involves the reaction of gamma-butyrolactone with sodium chloride under the catalysis of a Lewis acid and the protection of nitrogen or inert gas at high temperatures and pressures. The resulting 4-chlorobutyric acid is then esterified with methanol in the presence of an acid catalyst to produce methyl chloroformylbutyrate .
Análisis De Reacciones Químicas
Methyl 2-(chlorocarbonyl)butanoate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form 4-chlorobutyric acid and methanol.
Reduction: It can be reduced to form the corresponding alcohol. Common reagents used in these reactions include water, alcohols, and reducing agents such as lithium aluminum hydride.
Aplicaciones Científicas De Investigación
Methyl 2-(chlorocarbonyl)butanoate is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: It is used in the derivatization of amino and organic acids for gas chromatographic analysis.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl chloroformylbutyrate involves its reactivity as an acid chloride. It can react with nucleophiles to form esters, amides, and other derivatives. These reactions typically involve the formation of a tetrahedral intermediate, followed by the elimination of a leaving group .
Comparación Con Compuestos Similares
Methyl 2-(chlorocarbonyl)butanoate is similar to other acid chlorides and esters, such as:
- Methyl glutaryl chloride
- Methyl 5-chloro-5-oxovalerate
- Methyl 5-chloro-5-oxopentanoate These compounds share similar reactivity and applications but differ in their specific structures and properties .
Propiedades
Fórmula molecular |
C6H9ClO3 |
|---|---|
Peso molecular |
164.59 g/mol |
Nombre IUPAC |
methyl 2-carbonochloridoylbutanoate |
InChI |
InChI=1S/C6H9ClO3/c1-3-4(5(7)8)6(9)10-2/h4H,3H2,1-2H3 |
Clave InChI |
BZHINKIFBHBISO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)OC)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


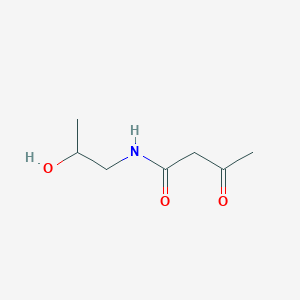
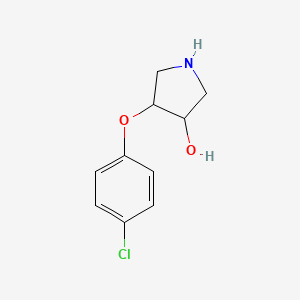
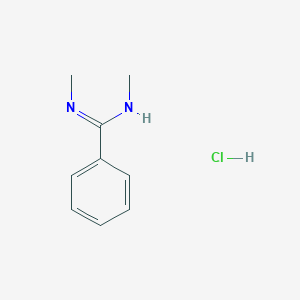
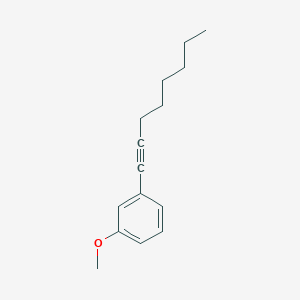
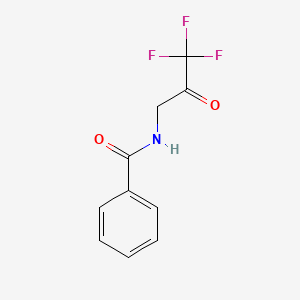
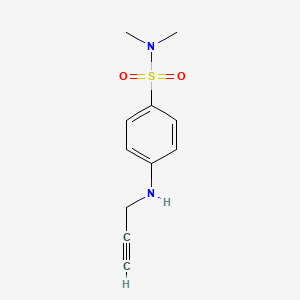
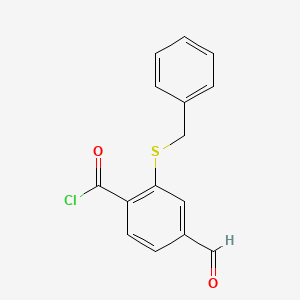
![N-(5-amino-2-methylphenyl)-4-(cyclopropylamino)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B8504305.png)
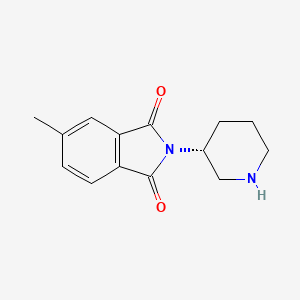

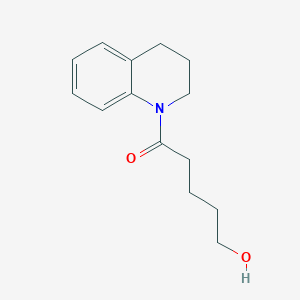
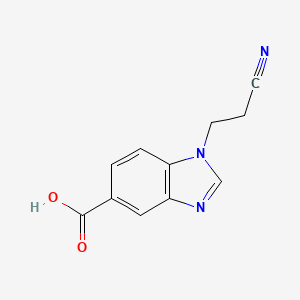
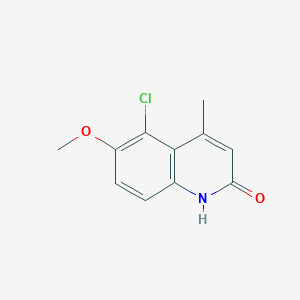
![8-Chloro-3-iodo-2-phenyl-pyrano[2,3-c]pyridin-4-one](/img/structure/B8504371.png)
